3-Formylphenyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

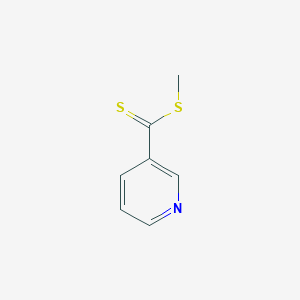

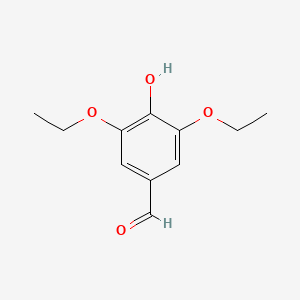

3-Formylphenyl 4-methylbenzenesulfonate (CAS No. 80459-46-7) is an organic compound that has garnered increasing attention in recent years due to its diverse applications in various fields of scientific research and industry. It belongs to the class of compounds known as Aryls, Aldehydes, Sulfonates, and Benzene Compounds .

Synthesis Analysis

The synthesis of 3-Formylphenyl 4-methylbenzenesulfonate involves several steps. For instance, one method involves the reaction of 3-(hydroxymethyl)phenyl 4-methylbenzenesulfonate with sodium tetrahydroborate and boron trifluoride diethyl etherate in tetrahydrofuran at 0℃ for 1.25 hours . Another method involves the reaction with sodium tetrahydroborate in methanol at 0 - 20℃ for 5 hours .Molecular Structure Analysis

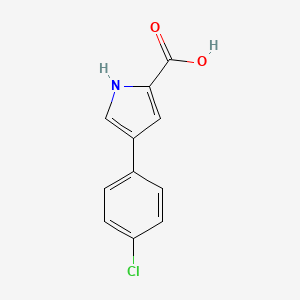

The molecular formula of 3-Formylphenyl 4-methylbenzenesulfonate is C14H12O4S . It has an average mass of 276.308 Da and a monoisotopic mass of 276.045624 Da .Wissenschaftliche Forschungsanwendungen

Noncovalent Interactions in Supramolecular Architectures

A study explored the role of noncovalent interactions in the solid-state structures of compounds like 2-formylphenyl 4-methylbenzenesulfonate. These structures were investigated using density functional theory (DFT) calculations and characterized by various molecular analyses. This research highlights the importance of halogen-bonding interactions in rationalizing the solid-state crystal structures of such compounds (Andleeb et al., 2018).

Synthesis and Characterization

Another study focused on synthesizing 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) and determining its structure using various techniques like NMR and IR. Such studies are fundamental in establishing the basic properties and potential applications of these compounds in different fields (Pan et al., 2020).

Corrosion Inhibition

Research on the corrosion inhibitory properties of similar compounds like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate demonstrates their potential in preventing corrosion in metals. These compounds show excellent inhibitory properties, and their efficiency increases with concentration. The adsorption behavior follows the Langmuir adsorption model, suggesting practical applications in industrial settings (Ehsani et al., 2015).

Infrared and Raman Spectroscopy

A molecular orbital study of the 4-methylbenzenesulfonate anion using IR and Raman spectroscopy, along with ab initio quantum chemical methods, provided valuable insights into the vibrational frequencies and internal vibrational modes of the anion. This research is crucial for understanding the molecular structure and interactions of similar compounds (Ristova et al., 1999).

Fischer Indole Synthesis

A novel approach utilized 4-methylbenzenesulfonic acid-based ionic liquid supported on silica gel for the Fischer Indole synthesis, demonstrating an efficient and eco-friendly catalyst system. This method offers potential applications in organic synthesis and pharmaceuticals (Hu et al., 2016).

Antimicrobial Agents and Antioxidant Additives

Studies on compounds like methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate and 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate revealed their potential as antimicrobial agents and antioxidant additives. These properties make them valuable in medical and industrial applications (Murugavel et al., 2016); (Habib et al., 2014).

Novel Drug Candidates for Neuropsychiatric Disorders

The synthesis of a tetracyclic quinoxaline derivative, which exhibits potent binding affinities to serotonin and dopamine receptors, demonstrates the potential of such compounds in the development of drugs for treating neuropsychiatric and neurological disorders (Li et al., 2014).

Eigenschaften

IUPAC Name |

(3-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-5-7-14(8-6-11)19(16,17)18-13-4-2-3-12(9-13)10-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXNAHUPQGDCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407568 | |

| Record name | STK187130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylphenyl 4-methylbenzenesulfonate | |

CAS RN |

80459-46-7 | |

| Record name | STK187130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrole, 2-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3057346.png)

![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B3057356.png)